molecular formula C18H19FN2O5 B2913053 Methyl 2-(4-fluorophenyl)-2-(2-(2-methoxyethoxy)isonicotinamido)acetate CAS No. 2034201-03-9

Methyl 2-(4-fluorophenyl)-2-(2-(2-methoxyethoxy)isonicotinamido)acetate

Cat. No. B2913053
CAS RN: 2034201-03-9
M. Wt: 362.357
InChI Key: FWRDKOPEJIOIFG-UHFFFAOYSA-N
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Description

Methyl 2-(4-fluorophenyl)-2-(2-(2-methoxyethoxy)isonicotinamido)acetate, also known as MIFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

High-Performance Liquid Chromatography (HPLC)

Research involving the use of fluorogenic labeling reagents, such as the methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, demonstrates applications in the HPLC analysis of biologically important thiols. This method allows for the rapid and selective detection of thiols, showing potential for analyzing pharmaceutical formulations and biological samples (Gatti et al., 1990).

Colorimetric and Fluorimetric Assays

The development of substrates and assays for detecting enzymatic activity, such as the determination of urinary N-acetyl-β-D-glucosaminidase (NAG) using colorimetric and fluorimetric methods, showcases the utility of chemically modified compounds in clinical diagnostics and research. This example highlights the versatility of fluorinated compounds in enhancing assay sensitivity and specificity (Yuen et al., 1984).

Synthesis and Cytotoxicity Studies

The synthesis of polyfunctionalized piperidone oxime ethers with various substituents, including fluoro, chloro, bromo, and methoxy groups, and their evaluation for cytotoxicity against human cervical carcinoma (HeLa) cells, illustrate the role of chemical synthesis in drug discovery. This research underscores the importance of structural modification in developing potential anticancer agents (Parthiban et al., 2011).

properties

IUPAC Name

methyl 2-(4-fluorophenyl)-2-[[2-(2-methoxyethoxy)pyridine-4-carbonyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O5/c1-24-9-10-26-15-11-13(7-8-20-15)17(22)21-16(18(23)25-2)12-3-5-14(19)6-4-12/h3-8,11,16H,9-10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRDKOPEJIOIFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)NC(C2=CC=C(C=C2)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-fluorophenyl)-2-(2-(2-methoxyethoxy)isonicotinamido)acetate

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